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For Immediate Release

CAMBRIDGE, Mass. – November 7, 2025 – Mevociclib (SY-1365), a first-in-class, potent, and

selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has demonstrated significant

preclinical anti-tumor activity in a range of hematological malignancies. This in-depth guide

provides researchers, scientists, and drug development professionals with a comprehensive

overview of the key preclinical data, experimental methodologies, and the underlying

mechanism of action of Mevociclib, positioning it as a promising therapeutic candidate for

blood cancers.

Mevociclib distinguishes itself with a high degree of selectivity and potency, binding to CDK7

with a Ki of 17.4 nM and inhibiting the CDK7/CycH/MAT1 complex with an IC50 of 20 nM.[1] Its

mechanism of action, centered on the inhibition of transcriptional machinery, leads to the

induction of apoptosis and cell cycle arrest in hematological cancer cells, with leukemia cell

lines showing particular sensitivity.

Quantitative Efficacy: A Snapshot of Mevociclib's
Potency
Mevociclib has been evaluated across a panel of hematological malignancy cell lines,

consistently demonstrating potent anti-proliferative effects at nanomolar concentrations. The

following table summarizes the key efficacy data for Mevociclib as a single agent.
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Cell Line Cancer Type Parameter Value (nM) Assay

HL-60

Acute

Promyelocytic

Leukemia

EC50 8
CellTiter-Glo

(72h)[1]

THP-1
Acute Monocytic

Leukemia
IC50

Not explicitly

stated, but

showed

significant

apoptosis

Annexin V

Staining (48h)

ML-2
Acute Myeloid

Leukemia
IC50

Not explicitly

stated, but

showed

significant

apoptosis

Annexin V

Staining (48h)

SET2

Myeloproliferativ

e Neoplasm

transformed to

AML

IC50

Dose-dependent

loss of viability

(20-250 nM)

Not Specified

HEL

Myeloproliferativ

e Neoplasm

transformed to

AML

IC50

Dose-dependent

loss of viability

(20-250 nM)

Not Specified

Patient-Derived

CD34+

Myeloproliferativ

e Neoplasm

transformed to

AML

IC50
Dose-dependent

loss of viability
Not Specified

Deciphering the Mechanism: Mevociclib's Impact on
Cellular Signaling
Mevociclib exerts its anti-tumor effects through the dual inhibition of transcription and cell

cycle progression. By targeting CDK7, a key component of the transcription factor IIH (TFIIH)

complex, Mevociclib inhibits the phosphorylation of the C-terminal domain (CTD) of RNA
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Polymerase II (RNAPII) at serine residues 2, 5, and 7.[2] This disruption of transcriptional

machinery leads to the downregulation of key anti-apoptotic and oncogenic proteins, including

MCL-1 and c-Myc.[3] Furthermore, Mevociclib's inhibition of CDK7-mediated T-loop

phosphorylation of cell cycle CDKs, such as CDK1 and CDK2, results in cell cycle arrest.[4]

This multi-pronged attack ultimately culminates in the induction of apoptosis in cancer cells.
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Mevociclib (SY-1365) Signaling Pathway

Mevociclib (SY-1365)

CDK7

Inhibits

RNA Polymerase II
(CTD Ser2,5,7)

Phosphorylates

CDK1, CDK2

Phosphorylates
(T-Loop)

Oncogene Transcription

Initiates

c-Myc MCL-1

Apoptosis

Promotes
(when downregulated) Inhibits

Cell Cycle Arrest

Promotes
(when inhibited)

Click to download full resolution via product page

Mevociclib's mechanism of action targeting CDK7.
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In Vivo Validation: Xenograft Models Showcase Anti-
Tumor Efficacy
Preclinical studies utilizing patient-derived xenograft (PDX) models of acute myeloid leukemia

(AML) have demonstrated Mevociclib's substantial single-agent anti-tumor activity.[3][5]

Notably, the combination of Mevociclib with the BCL-2 inhibitor venetoclax resulted in

enhanced growth inhibition, suggesting a synergistic relationship that could be pivotal for future

clinical strategies.[3][5]

Experimental Protocols: A Guide to Preclinical
Evaluation
To facilitate further research and validation, detailed methodologies for key in vitro and in vivo

experiments are provided below.

In Vitro Assays
1. Cell Viability (Anti-proliferative) Assay

Principle: To determine the concentration of Mevociclib that inhibits cell proliferation by 50%

(IC50 or EC50).

Method:

Seed hematological malignancy cell lines (e.g., HL-60, THP-1, MOLM-13) in 96-well plates

at an appropriate density.

Treat cells with a serial dilution of Mevociclib (e.g., 0.1 nM to 10 µM) or DMSO as a

vehicle control.

Incubate for 72 hours.

Assess cell viability using a commercially available reagent such as CellTiter-Glo®

Luminescent Cell Viability Assay (Promega), which measures ATP levels.

Measure luminescence using a plate reader.
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Calculate EC50 values by plotting the percentage of viable cells against the log

concentration of Mevociclib and fitting the data to a four-parameter logistic curve.[1]

Cell Viability Assay Workflow

Start
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b609009?utm_src=pdf-body
https://www.medchemexpress.com/sy-1365.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Workflow for determining cell viability.

2. Apoptosis Assay

Principle: To quantify the percentage of cells undergoing apoptosis following Mevociclib
treatment.

Method:

Treat cells with Mevociclib at various concentrations for 24-48 hours.

Harvest cells and wash with cold PBS.

Resuspend cells in Annexin V binding buffer.

Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room

temperature in the dark.

Analyze the stained cells by flow cytometry.

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late

apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[5]

3. Western Blot Analysis

Principle: To detect changes in the expression and phosphorylation status of key proteins in

the CDK7 signaling pathway.

Method:

Treat cells with Mevociclib for the desired time points.

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-

RNAPII Ser2/5/7, total RNAPII, cleaved PARP, MCL-1, c-Myc, β-actin) overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with

a chemiluminescence detection system.

In Vivo Xenograft Studies
1. AML Xenograft Model

Principle: To evaluate the anti-tumor efficacy of Mevociclib, alone and in combination with

venetoclax, in a live animal model.

Method:

Subcutaneously or intravenously inject a suitable AML cell line (e.g., MOLM-13, MV4-11)

into immunodeficient mice (e.g., NOD/SCID or NSG).

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

Randomize mice into treatment groups: Vehicle control, Mevociclib alone, Venetoclax

alone, and Mevociclib + Venetoclax.

Administer Mevociclib intravenously (e.g., 10-20 mg/kg, twice weekly) and Venetoclax

orally (e.g., 100 mg/kg, daily).

Measure tumor volume and body weight regularly.

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic

analysis (e.g., western blotting for target proteins).
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AML Xenograft Model Workflow
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Workflow for in vivo AML xenograft studies.
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Conclusion and Future Directions
The robust preclinical data for Mevociclib in hematological malignancies underscores its

potential as a novel therapeutic agent. Its well-defined mechanism of action, potent anti-

proliferative and pro-apoptotic activity, and promising in vivo efficacy, particularly in combination

with established agents like venetoclax, provide a strong rationale for its continued clinical

development. Further investigation into biomarkers of response and exploration of additional

combination strategies will be crucial in realizing the full therapeutic potential of Mevociclib for

patients with hematological cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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